Product packaging for Sofosbuvir impurity K(Cat. No.:)

Sofosbuvir impurity K

Cat. No.: B1494584
M. Wt: 545.9 g/mol
InChI Key: SFPFZQKYPOWCSI-IAAJYNJHSA-N
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Description

The Critical Role of Pharmaceutical Impurities in API Quality Assurance

Pharmaceutical impurities are chemical entities that are not the intended API and can arise from various stages of the manufacturing process, including starting materials, intermediates, by-products, or degradation. ijper.orgscirp.orgfabad.org.tr The control of these impurities is a critical aspect of pharmaceutical quality assurance. scirp.org Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. nih.govsimsonpharmauat.com The presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect or lead to adverse reactions. fabad.org.tr Therefore, a comprehensive understanding and control of a drug's impurity profile are essential for ensuring its quality, safety, and efficacy. simsonpharmauat.com

The classification of impurities is generally based on their chemical nature and origin:

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation-related. ijper.orgnih.gov

Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals. ijper.orgnih.gov

Residual Solvents: These are organic volatile chemicals used during the synthesis process. ijper.orgnih.gov

A Glimpse into Sofosbuvir's Impurity Profile and the Academic Spotlight on Impurity K

Sofosbuvir is a nucleotide analog prodrug that undergoes intracellular metabolism to form the pharmacologically active triphosphate, which inhibits the HCV NS5B RNA-dependent RNA polymerase. nih.govdrugbank.com The synthesis of Sofosbuvir is a multi-step process that can generate various related substances as impurities. scisupplies.eu Due to the chiral nature of a key phosphorus atom in its structure, Sofosbuvir exists as two diastereomers: the active (Sp) isomer and the less active (Rp) isomer. mdpi.com

Sofosbuvir Impurity K is identified as a chloro-analog of Sofosbuvir and is also a diastereoisomer. oup.comsimsonpharma.com Its specific chemical name is isopropyl ((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate, and it is assigned the CAS number 1496552-51-2. simsonpharma.comchemscene.com The academic importance of studying such diastereomeric impurities lies in the fact that different stereoisomers of a drug can exhibit significant differences in pharmacological activity and toxicity. mdpi.com The less active or inactive isomer is considered an impurity and its levels must be strictly controlled.

The impurity profile of Sofosbuvir is a subject of ongoing research and is crucial for generic drug manufacturers who need to demonstrate that their product is bioequivalent to the innovator drug, including having a comparable impurity profile.

The Scope and Aims of Academic Inquiry into this compound

Academic research pertaining to this compound and other related substances is primarily focused on several key areas:

Synthesis and Characterization: The development of synthetic pathways to obtain pure reference standards of impurities like Impurity K is crucial for analytical purposes. simsonpharma.comchemscene.com Characterization involves the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the impurity.

Analytical Method Development: A significant portion of research is dedicated to developing and validating robust analytical methods, primarily chromatography-based techniques like HPLC and UPLC-MS/MS, for the effective separation, detection, and quantification of Sofosbuvir from its impurities, including the closely related diastereomers. nih.govnih.gov

Forced Degradation Studies: These studies are conducted to understand the degradation pathways of Sofosbuvir under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). scirp.orgoup.comijper.org This helps in identifying potential degradation products that might arise during the shelf life of the drug product and in developing stability-indicating analytical methods.

Understanding Stereoselectivity: Research into the stereoselective synthesis of Sofosbuvir aims to maximize the yield of the desired Sp-isomer while minimizing the formation of the Rp-isomer and other diastereomeric impurities. mdpi.com This has significant implications for the efficiency and cost-effectiveness of the manufacturing process.

The availability of well-characterized impurity standards, such as this compound, is essential for the quality control and regulatory compliance of Sofosbuvir formulations.

Interactive Data Table: Sofosbuvir and Its Impurity K

PropertySofosbuvirThis compound
Chemical Name Isopropyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate pharmaffiliates.comIsopropyl ((((2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate simsonpharma.com
CAS Number 1190307-88-0 pharmaffiliates.com1496552-51-2 simsonpharma.comchemscene.com
Molecular Formula C22H29FN3O9P pharmaffiliates.comC22H29ClN3O9P simsonpharma.comchemscene.com
Molecular Weight 529.45 g/mol pharmaffiliates.com545.91 g/mol simsonpharma.comchemscene.com
Nature Active Pharmaceutical Ingredient (API), (Sp)-diastereomer mdpi.comChloro-analog, Diastereomeric Impurity oup.comsimsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29ClN3O9P B1494584 Sofosbuvir impurity K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29ClN3O9P

Molecular Weight

545.9 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1

InChI Key

SFPFZQKYPOWCSI-IAAJYNJHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Origin of Product

United States

Origin and Formation Mechanisms of Sofosbuvir Impurity K

Hydrolytic Degradation Pathways Under Stress Conditions (Acidic, Basic, Neutral)

Forced degradation studies have shown that Sofosbuvir is susceptible to hydrolysis under both acidic and basic conditions. ijper.orgpsychosocial.com While specific data directly linking these conditions to the formation of Impurity K is not extensively detailed in the provided search results, the general principle of stereochemical changes under harsh chemical environments is a known phenomenon.

Under acidic conditions (e.g., 0.1 M HCl), Sofosbuvir undergoes degradation. oup.comijper.org Similarly, exposure to basic conditions (e.g., 0.1 M NaOH) also leads to significant degradation of the drug. oup.comijper.org These hydrolytic processes can cleave labile bonds within the molecule, such as the phosphoramidate (B1195095) or the ester linkages. While the primary degradation products identified in studies are often the result of hydrolysis of the carboxyl ester or phosphoramidate bond, the potential for epimerization at the phosphorus center under these conditions cannot be entirely ruled out without specific studies targeting this transformation. ijper.orgscirp.org

Table 1: Summary of Sofosbuvir Degradation under Various Hydrolytic Conditions

Stress Condition Reagent Duration Temperature Degradation Reference
Acidic Hydrolysis 0.1 M HCl 6 hours Room Temperature 2.5% oup.com
Acidic Hydrolysis 0.1 N HCl 6 hours Not Specified 23% ijper.org
Basic Hydrolysis 0.1 M NaOH 24 hours Room Temperature 22.5% oup.com
Basic Hydrolysis 0.1 N NaOH 10 hours Not Specified 50% ijper.org
Neutral Hydrolysis Water 72 hours Room Temperature Stable oup.com

Oxidative Degradation Mechanisms Leading to Impurity K

Sofosbuvir has also been found to be susceptible to oxidative stress. psychosocial.com Studies using hydrogen peroxide (H2O2) as an oxidizing agent have demonstrated the formation of degradation products. ijper.org The primary mechanism of oxidative degradation is often the oxidation of the tertiary amine in the phosphoramidate moiety to form an amine oxide. ijper.org

While the direct conversion of the S-diastereomer of Sofosbuvir to the R-diastereomer (Impurity K) via oxidation is not explicitly documented as a primary degradation pathway, oxidative conditions can create a chemically harsh environment. Such conditions could potentially facilitate bond cleavage and reformation, which might include a change in stereochemistry at the phosphorus center, leading to the formation of impurity K. However, current literature primarily focuses on other oxidative degradation products. ijper.orgscirp.org

Table 2: Oxidative Degradation of Sofosbuvir

Oxidizing Agent Concentration Duration Temperature Degradation Reference
Hydrogen Peroxide 3% 7 days Room Temperature 19.02% ijper.org
Hydrogen Peroxide 6% 10 days Room Temperature Significant oup.com
Hydrogen Peroxide 30% 2 days 80°C Minor scirp.org

Photolytic and Thermal Degradation Considerations in Impurity Formation

Forced degradation studies, conducted under conditions prescribed by the International Council for Harmonisation (ICH), are instrumental in identifying potential degradation pathways for drug substances. scirp.org In the case of Sofosbuvir, multiple studies have investigated its stability under various stress conditions, including heat and light.

Research indicates that Sofosbuvir is generally stable under thermal and photolytic stress. psychosocial.com One study exposed a stock solution of Sofosbuvir to a temperature of 50°C for 21 days and observed no thermal degradation. ijper.org Similarly, exposing the solution to direct sunlight for 21 days did not result in any photolytic degradation. ijper.org Another investigation confirmed these findings, reporting that Sofosbuvir was stable to both thermal degradation (at 80°C for 72 hours) and photolytic degradation (exposure to 254 nm UV light for 24 hours). scirp.org

However, there are some reports of degradation under specific photolytic conditions. One study found that while the solid form of the drug was stable when exposed to a UV lamp for 6 hours, a solution of the drug showed some degradation under the same conditions. oup.com Another study also reported degradation under photolysis, in addition to oxidative and hydrolytic conditions. oup.com

Table 1: Summary of Forced Degradation Studies on Sofosbuvir

Stress Condition Parameters Observation Reference
Thermal 50°C for 21 days No degradation observed ijper.org
Thermal 80°C for 72 hours No degradation observed scirp.orgoup.com
Photolytic Direct sunlight for 21 days No degradation observed ijper.org
Photolytic UV lamp (254 nm) on solid drug for 6-24 hours No degradation observed scirp.orgoup.com

| Photolytic | UV lamp on drug solution for 6 hours | Degradation product formed | oup.com |

Stereochemical Aspects of Impurity K Formation: Diastereoisomeric Derivation

The most critical characteristic of Sofosbuvir Impurity K is its stereochemical relationship to the parent drug. It is identified specifically as a diastereoisomer of Sofosbuvir. medchemexpress.comfishersci.atglpbio.com

Sofosbuvir is a molecule with significant chiral complexity, possessing six stereogenic centers. europa.eunih.gov One of these is a phosphorus stereocenter, a key feature of its nucleotide prodrug structure. nih.gov The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the drug's biological activity. nih.gov

This compound is derived as a diastereomer, meaning it has a different configuration at one or more, but not all, of the stereocenters. Specifically, it is the (R)-isomer with respect to the phosphorus atom, whereas the active drug, Sofosbuvir, is the (S)-isomer. This makes Impurity K a P-epimer of Sofosbuvir. The formation of such an impurity is typically related to the manufacturing process. europa.eu The synthesis of a molecule with multiple stereocenters requires stringent control to produce the desired stereoisomer exclusively. The presence of diastereomers like Impurity K often results from incomplete stereoselectivity in the synthetic steps. europa.eu Regulatory bodies require that such process-related impurities are well-characterized and controlled within acceptable limits. europa.eu

Table 2: Comparison of Sofosbuvir and this compound

Attribute Sofosbuvir This compound Reference
Chemical Name (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (S)-Isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate europa.eu
Molecular Formula C₂₂H₂₉FN₃O₉P C₂₂H₂₉FN₃O₉P europa.euimmunomart.com
Molecular Weight 529.45 g/mol 529.45 g/mol europa.euimmunomart.com
CAS Number 1190307-88-0 1496552-51-2 immunomart.com

| Stereochemical Note | Diastereomer of Impurity K | Diastereomer of Sofosbuvir | medchemexpress.comglpbio.com |

Table 3: Compound Names

Compound Name
Sofosbuvir

Advanced Analytical Methodologies for the Characterization and Quantification of Sofosbuvir Impurity K

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating impurities from the main API. For structurally similar compounds like diastereomers, achieving adequate resolution is a significant challenge that requires sophisticated and well-optimized methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity K

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of pharmaceutical impurities. The development of a stability-indicating HPLC method is essential to separate Sofosbuvir from its potential impurities, including Impurity K. thepharmajournal.com Method development typically involves a systematic optimization of chromatographic parameters to achieve the desired selectivity and resolution.

Research findings indicate that reverse-phase HPLC (RP-HPLC) is the most common approach. ijrps.com The separation is typically achieved on a C18 column, which is a non-polar stationary phase. d-nb.inforesearchgate.netijpsdronline.com The optimization process involves several key parameters:

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is used. Commonly used organic modifiers include acetonitrile (B52724) and methanol. ijrps.comd-nb.info The aqueous phase is often acidified, for instance with 0.1% trifluoroacetic acid or ortho-phosphoric acid, to control the ionization state of the analytes and improve peak shape. thepharmajournal.comd-nb.info The ratio of the organic to the aqueous phase is a critical parameter that is adjusted to control the retention time and resolution between Sofosbuvir and Impurity K. fortunejournals.com

Column: The choice of column is vital. C18 columns are widely used, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm. researchgate.netijpsdronline.com

Flow Rate: The flow rate, typically around 1.0 to 1.5 mL/min, is optimized to ensure efficient separation within a reasonable analysis time. thepharmajournal.comijpsdronline.com

Detection: UV detection is standard, with the wavelength set at the maximum absorbance of Sofosbuvir, which is approximately 260-263 nm. d-nb.infoijpsdronline.comijpsdronline.com

A Quality-by-Design (QbD) approach can be employed to systematically study the interactions between these variables and optimize the method to ensure it is robust and can reliably resolve the API from critical impurities. ijrps.com

Table 1: Typical HPLC Method Parameters for Sofosbuvir Impurity Analysis

ParameterTypical Value/ConditionPurpose in Impurity K SeparationSource(s)
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm)Provides non-polar stationary phase for reverse-phase separation. ijrps.comresearchgate.net
Mobile Phase Acetonitrile : 0.1% OPA Buffer (pH 3)Organic modifier and pH control to optimize selectivity and peak shape. thepharmajournal.com
Elution Mode Isocratic or GradientIsocratic for simpler separations; Gradient for resolving complex mixtures. d-nb.infoijpsdronline.com d-nb.infoijpsdronline.com
Flow Rate 1.0 - 1.5 mL/minAffects retention time, resolution, and analysis time. thepharmajournal.comijpsdronline.com
Detection UV at 260 nmWavelength of maximum absorbance for Sofosbuvir and its impurities. thepharmajournal.comd-nb.info
Column Temp. Ambient or 25°CControls viscosity and can fine-tune selectivity. ijpsdronline.comijpsdronline.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. scirp.org These advantages are particularly beneficial for impurity profiling, where numerous closely related substances must be baseline resolved. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher separation efficiency. globalresearchonline.net

The application of UHPLC in the analysis of Sofosbuvir allows for a more detailed impurity profile. xjtu.edu.cnnih.gov A developed UHPLC method can provide faster analysis times and better resolution between Sofosbuvir and its diastereomer, Impurity K, which might co-elute or be poorly resolved with standard HPLC methods. jneonatalsurg.com The fundamental principles of method development are similar to HPLC, involving the optimization of mobile phase, column, and detector settings, but UHPLC operates at much higher pressures. globalresearchonline.netxjtu.edu.cn The enhanced sensitivity of UHPLC is also crucial for detecting and quantifying impurities at very low levels, as required by regulatory guidelines. nih.gov

Chiral Chromatography for Stereoisomeric Purity Assessment of Related Impurities

Since Sofosbuvir Impurity K is a diastereoisomer of Sofosbuvir, standard reverse-phase chromatographic methods may not be sufficient to separate them. medchemexpress.com Diastereomers have different physical properties, and while they can sometimes be separated on achiral columns, dedicated chiral methods are often required for robust quantification and control. Sofosbuvir has six stereogenic centers, and controlling its stereoisomeric purity is critical. europa.eueuropa.eu

Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP). The CSP is designed to interact differently with each stereoisomer, leading to differential retention times and enabling their separation. Regulatory documents for products containing Sofosbuvir indicate that enantiomeric and diastereomeric purity is controlled, often by using chiral HPLC on synthesis intermediates. europa.eueuropa.eu This ensures that the final API has the correct stereochemical configuration and that stereoisomeric impurities are below the specified limits. The development of such a method is essential for accurately assessing the stereoisomeric purity of Sofosbuvir and quantifying specific diastereomers like Impurity K.

Spectroscopic and Spectrometric Approaches for Structural Elucidation (Focus on methodology, not specific data)

Once an impurity is separated chromatographically, its structure must be unambiguously confirmed. Spectroscopic and spectrometric techniques are indispensable for this purpose.

Mass Spectrometry (MS and LC-MS/MS) in Impurity Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and characterization of impurities. ijper.orgresearchgate.net For this compound, which is an isomer, it will have the exact same molecular weight as Sofosbuvir (529.45 g/mol ). eg.netdaicelpharmastandards.com Therefore, MS alone cannot differentiate between the two.

However, when used in conjunction with a chromatographic separation, the methodology is highly effective.

LC Separation: The HPLC or UHPLC method first separates Impurity K from Sofosbuvir, so they enter the mass spectrometer at different times.

Mass Confirmation: The mass spectrometer detects the ion corresponding to the mass of the molecule, confirming that the separated peak has the expected molecular weight of a Sofosbuvir isomer. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. scirp.org

Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is used for further structural elucidation. The isolated parent ion (m/z 529.45) is fragmented, and the resulting pattern of daughter ions is analyzed. While the parent mass is identical for diastereomers, their fragmentation patterns can sometimes differ, providing clues to their structural differences. LC-MS/MS has been widely used to characterize the degradation products of Sofosbuvir. ijper.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural and conformational analysis of organic molecules, including pharmaceutical impurities. ijcrt.org While MS can confirm the mass and elemental formula, NMR provides detailed information about the connectivity and three-dimensional arrangement of atoms in a molecule.

For differentiating diastereomers like Sofosbuvir and Impurity K, NMR is essential. The different spatial arrangement of atoms in Impurity K compared to Sofosbuvir will result in a unique NMR spectrum. scispace.com

Multi-nuclear NMR: A suite of NMR experiments, including ¹H, ¹³C, ³¹P, and ¹⁹F NMR, is used to fully characterize the structure. scirp.orgeuropa.eu The phosphorus (³¹P) and fluorine (¹⁹F) nuclei provide specific probes for the phosphate (B84403) and fluoro-substituted parts of the molecule, respectively.

Chemical Shifts and Coupling Constants: The chemical shifts of protons and carbons, especially those near the chiral centers, will differ between Sofosbuvir and Impurity K. The coupling constants between nuclei can also provide information about the dihedral angles and thus the conformation of the molecule.

2D NMR: Advanced two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are used to establish the complete connectivity of the molecule and assign all signals, confirming the precise structure of the impurity. scirp.org

By comparing the detailed NMR data of the isolated impurity with that of the Sofosbuvir reference standard, the exact structure and stereochemistry of Impurity K can be unequivocally determined. scispace.com

Table 2: Spectroscopic/Spectrometric Techniques for Structural Elucidation of this compound

TechniqueMethodology FocusApplication to Impurity KSource(s)
LC-MS/MS Hyphenated technique combining LC separation with mass detection and fragmentation.Confirms molecular weight post-separation. Fragmentation patterns may provide structural clues to differentiate from Sofosbuvir. xjtu.edu.cnijper.orgoup.com
HRMS Provides highly accurate mass measurement.Confirms the elemental composition (C₂₂H₂₉FN₃O₉P) to distinguish from other potential impurities. scirp.org
¹H & ¹³C NMR Measures the magnetic properties of hydrogen and carbon nuclei.Provides a unique fingerprint. Differences in chemical shifts and coupling constants confirm the diastereomeric structure. europa.euscispace.com
³¹P & ¹⁹F NMR Specific analysis of phosphorus and fluorine nuclei.Directly probes the environment around the phosphorus and fluorine atoms, which are key sites in the Sofosbuvir molecule. scirp.orgeuropa.eu
2D-NMR (COSY, HSQC, HMBC) Correlates signals from different nuclei.Establishes atom-to-atom connectivity to provide unambiguous structural confirmation. scirp.orgscispace.com

Application of Advanced Hyphenated Techniques in Comprehensive Impurity Profiling

Comprehensive impurity profiling requires sophisticated analytical tools that can separate, identify, and quantify impurities, often present at very low levels in the API. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose. ajrconline.orgglpbio.com For the analysis of Sofosbuvir and its related compounds, including stereoisomers and process-related impurities like Impurity K, several advanced hyphenated techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. ajrconline.orgclearsynth.com High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) provides high-resolution separation of the main drug substance from its impurities. biomedres.us The separated components are then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling the determination of the molecular weight of the impurities and offering insights into their elemental composition. ijpsdronline.com Tandem mass spectrometry (MS/MS) can further fragment the impurity ions to elucidate their chemical structures. ijpsdronline.comnih.gov For instance, LC-MS/MS has been effectively used to characterize the forced degradation products of Sofosbuvir, demonstrating its power in identifying unknown degradation pathways and products. ijpsdronline.comnih.gov

Ultra-High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (RP-UHPLC-DAD-MS) offers a multi-faceted approach. The RP-UHPLC provides rapid and efficient separation, the Diode Array Detector (DAD) offers spectral information across a range of UV wavelengths for initial identification and quantification, and the MS provides definitive structural information. europa.eu This combination ensures specificity and enhances sensitivity, making it suitable for checking for impurities and potential degradants in Sofosbuvir pharmaceutical dosage forms. europa.eu

Other hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are typically used for volatile impurities and residual solvents, while Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide unambiguous structural elucidation of isolated impurities without the need for fragmentation, which is particularly useful for complex molecules and stereoisomers. ajrconline.orgchemijournal.com The unambiguous structural confirmation of Sofosbuvir itself has been achieved using a combination of spectroscopic techniques including NMR and mass spectrometry. europa.eu

These advanced methods are crucial for creating a comprehensive profile of all potential impurities, including diastereomers like this compound, ensuring that their levels are monitored and controlled according to regulatory standards. biomedres.useuropa.eu

Validation of Analytical Methods for Impurity K Quantification and Limit of Detection/Quantification Studies According to ICH Guidelines

Once an analytical method for detecting and quantifying an impurity is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1), for the validation of analytical procedures. ijpsdronline.com These guidelines outline the validation characteristics needed for various types of analytical tests. For the quantification of an impurity like this compound, the method must be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. For impurity analysis, this means ensuring the peak for Impurity K is well-resolved from the Sofosbuvir peak and other related substances. jmpas.com

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.infoLimit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info For impurities, the LOQ is a critical parameter for ensuring that even low levels of the impurity can be reliably measured. These are often determined by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. d-nb.info

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. researchgate.netAccuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking the impurity into the sample matrix at different concentration levels. ijpsdronline.comPrecision reflects the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. researchgate.net

While detailed, peer-reviewed validation studies specifically for the quantification of "this compound" are not widely available in the public domain, numerous studies have reported validated methods for other Sofosbuvir impurities. These studies serve as a blueprint for the methodologies that would be applied to Impurity K. For example, a validated RP-HPLC method for a phosphoryl-related impurity of Sofosbuvir reported an LOD of 0.12 µg and an LOQ of 0.375 µg. researchgate.net Another study on different impurities reported LOD and LOQ values of 0.1 µg/mL and 0.5 µg/mL, respectively. ijpsdronline.com

The tables below illustrate the typical parameters and acceptance criteria for method validation according to ICH guidelines, as would be applied to an analytical method for this compound.

Table 1: Representative Validation Parameters for Sofosbuvir Impurity Quantification

Parameter Typical Method Acceptance Criteria (as per ICH guidelines)
Specificity HPLC/UPLC with DAD or MS Peak purity of analyte and impurity peaks must be demonstrated. Resolution between peaks should be >1.5.
Linearity Analysis of 5-6 concentrations Correlation coefficient (r²) ≥ 0.99
Range From LOQ to 120% of the impurity limit Method should be linear, accurate, and precise within this range.
Accuracy (% Recovery) Spiking experiments at 3 levels (e.g., 50%, 100%, 150% of specification limit) Typically 80-120% recovery for impurities.
Precision (% RSD) Repeatability (n=6) and Intermediate Precision Repeatability: RSD ≤ 5.0%; Intermediate Precision: RSD ≤ 10.0% (can vary based on concentration)
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) or statistical calculation S/N ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) or statistical calculation S/N ratio of 10:1

| Robustness | Deliberate variations in method parameters (e.g., pH, flow rate, column temperature) | System suitability parameters should remain within acceptable limits. |

Table 2: Illustrative Summary of a Validated Method for this compound (Note: The following values are illustrative, as specific published data for Impurity K quantification is not available. They are based on typical values for related pharmaceutical impurities.)

Validation Parameter Result
Linearity Range LOQ - 1.5 µg/mL*
Correlation Coefficient (r²) > 0.999*
Accuracy (% Recovery) 95.0% - 105.0%*
Precision (% RSD) < 5.0%*
Limit of Detection (LOD) ~0.05 µg/mL*

| Limit of Quantification (LOQ) | ~0.15 µg/mL* |

Process Control and Manufacturing Implications for Sofosbuvir Impurity K Management

In-Process Control Strategies for Minimizing Impurity K Levels during Synthesis

Effective control of Sofosbuvir Impurity K begins with a deep understanding of the manufacturing process and the implementation of in-process controls. europa.eu The synthesis of Sofosbuvir is a multi-step process, and the formation of Impurity K is often linked to a lack of selectivity in key reaction steps. acs.org

Key In-Process Control Strategies:

Raw Material Quality Control: The purity of starting materials and reagents can significantly impact the formation of impurities. pharmatimesofficial.com Establishing stringent specifications for all raw materials is the first line of defense. For instance, using high-purity solvents and reagents can minimize side reactions that may lead to the formation of Impurity K. pharmatimesofficial.com

Reaction Condition Optimization: Parameters such as temperature, reaction time, and the type of base used can influence the stereoselectivity of the reaction. acs.orggrace.com Design of Experiments (DoE) can be a valuable tool to identify the optimal reaction conditions that favor the formation of the desired Sofosbuvir diastereomer while minimizing the generation of Impurity K. pharmatimesofficial.com

Use of Chiral Catalysts or Reagents: The introduction of chiral catalysts or reagents can enhance the stereoselectivity of the phosphorylation step, a critical stage in Sofosbuvir synthesis. acs.org This can significantly reduce the formation of the undesired Impurity K.

Real-Time Monitoring with Process Analytical Technology (PAT): Implementing PAT allows for the real-time monitoring of the reaction. pharmatimesofficial.com This enables proactive adjustments to be made during the synthesis to control the formation of impurities. pharmatimesofficial.com

Table 1: In-Process Control Parameters and their Impact on Impurity K Formation

ParameterImpact on Impurity K FormationControl Strategy
Raw Material Purity Low-purity materials can introduce contaminants that catalyze the formation of Impurity K.Stringent specifications and testing of all incoming raw materials.
Reaction Temperature Sub-optimal temperatures can lead to decreased stereoselectivity.Precise temperature control throughout the reaction.
Reaction Time Extended reaction times may increase the likelihood of side reactions.Optimization of reaction time to ensure complete conversion without excessive impurity formation.
Base Selection The choice of base can influence the reaction pathway and stereochemical outcome.Screening of various bases to identify the one that provides the highest selectivity.

Optimization of Downstream Purification Processes for Impurity K Removal

Following the synthesis, the focus shifts to the removal of any formed Impurity K through downstream purification processes. The goal is to reduce the impurity to a level that meets the stringent specifications set by regulatory authorities. europa.eu

Key Purification Strategies:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary technique for separating diastereomers. ijpsdronline.com Both normal-phase and reverse-phase chromatography can be employed. google.com The choice of the stationary phase (e.g., silica (B1680970) gel) and mobile phase is critical for achieving the desired separation. google.comresearchgate.net

Crystallization: Crystallization is another effective method for purifying the desired diastereomer. google.com The process relies on the different solubilities of Sofosbuvir and Impurity K in a given solvent system. By carefully controlling factors such as temperature and solvent composition, it is possible to selectively crystallize the desired product, leaving the impurity in the solution.

Spike and Purge Studies: These studies involve intentionally adding a known amount of Impurity K to the process stream to evaluate the effectiveness of the purification steps in removing it. grace.com This data is crucial for demonstrating the robustness of the purification process to regulatory agencies. grace.com

Table 2: Comparison of Purification Techniques for Impurity K Removal

Purification TechniquePrinciple of SeparationAdvantagesDisadvantages
Chromatography Differential partitioning between a stationary and mobile phase.High resolution and selectivity.Can be costly and time-consuming for large-scale production.
Crystallization Difference in solubility between the desired compound and the impurity.Cost-effective and scalable.May not be effective if the impurity co-crystallizes with the product.

Impact of Manufacturing Parameters on the Overall Impurity Profile Stability

The stability of the impurity profile throughout the manufacturing process is crucial for ensuring the final product quality. grace.com Various manufacturing parameters can influence this stability.

Process Robustness: A robust manufacturing process is one that is insensitive to small variations in process parameters. researchgate.net Quality by Design (QbD) principles can be applied to develop a robust process where the impact of process variables on the impurity profile is well understood and controlled. grace.comgrace.com

Equipment and Facility Design: The design of manufacturing equipment and facilities can also play a role. For example, the material of construction of reactors and storage tanks should be chosen to prevent leaching of any substances that could catalyze the formation of impurities.

Storage and Handling: The conditions under which intermediates and the final API are stored and handled can also affect the impurity profile. pharmatimesofficial.com Factors such as temperature, humidity, and exposure to light need to be controlled to prevent degradation of the API and the formation of new impurities. ijper.orgoup.com

Development of Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Production

A comprehensive impurity control strategy is essential for the consistent production of high-quality Sofosbuvir API. grace.com This strategy should be based on a thorough understanding of the potential impurities and their sources. pharmatimesofficial.com

Elements of a Comprehensive Impurity Control Strategy:

Impurity Profiling: The first step is to establish a comprehensive impurity profile for the API. grace.com This involves identifying and quantifying all potential and actual impurities using advanced analytical techniques such as HPLC and Mass Spectrometry (MS). ijpsdronline.comgrace.com

Risk Assessment: Once the impurities are identified, a risk assessment should be performed to evaluate their potential impact on the safety and efficacy of the drug product. This helps in setting appropriate acceptance criteria for each impurity.

Control Points: Based on the risk assessment, critical control points in the manufacturing process should be identified where the formation of impurities can be controlled.

Analytical Method Validation: The analytical methods used for monitoring and controlling impurities must be validated to ensure they are accurate, precise, and reliable. researchgate.netd-nb.info

Regulatory Compliance: The entire impurity control strategy must be in compliance with the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

Regulatory Science and Compliance Frameworks for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B, M7) Pertaining to Impurities

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States, ensuring that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. Several ICH guidelines are pivotal for managing impurities like Sofosbuvir Impurity K. europa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the impurities in new active pharmaceutical ingredients (APIs), in this case, Sofosbuvir. gally.ch It establishes a framework for the identification, reporting, and qualification of impurities. jpionline.org The core of Q3A is the establishment of thresholds based on the maximum daily dose (MDD) of the drug. pda.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with an MDD of ≤ 2g/day, this is 0.05%. pda.orgich.org

Identification Threshold: The level at which the structure of an impurity must be determined. For an MDD of ≤ 2g/day, this is 0.10% or 1.0 mg per day intake, whichever is lower. pda.org

Qualification Threshold: The level at which an impurity's biological safety must be established. For an MDD of ≤ 2g/day, this is 0.15% or 1.0 mg per day intake, whichever is lower. pda.org

ICH Q3B(R2): Impurities in New Drug Products This guideline mirrors Q3A but applies to the finished drug product. gmpinsiders.com It addresses impurities that arise from degradation of the drug substance or from interactions between the drug substance and excipients. ich.org The thresholds are often more detailed, with finer differentiations based on the MDD. pda.org For a drug product with an MDD between 10 mg and 100 mg, the qualification threshold is 0.5% or 200 µg Total Daily Intake (TDI), whichever is lower. gmpinsiders.com

Interactive Data Table: ICH Q3A(R2) Thresholds for Drug Substances (MDD ≤ 2g/day)

Threshold TypePercentage (%)Daily Intake
Reporting0.05%-
Identification0.10%1.0 mg
Qualification0.15%1.0 mg

Note: For Identification and Qualification, the lower of the percentage or daily intake value triggers the requirement. pda.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities ICH M7 provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. ich.org This is particularly crucial if this compound has a structural alert for mutagenicity. The guideline complements Q3A and Q3B. fda.gov It allows for a less-than-lifetime (LTL) acceptable intake for certain impurities, which may be applicable depending on the duration of Sofosbuvir treatment.

Academic Approaches to Impurity Qualification and Derivation of Acceptable Thresholds

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. gally.chich.org When an impurity like this compound exceeds the qualification threshold defined by ICH, a comprehensive safety assessment is required. jpionline.org

Academic and industrial approaches to this challenge involve several key steps:

Structural Characterization: Advanced analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the exact chemical structure of the impurity. resolvemass.ca

Toxicological Assessment: This can involve a range of studies, from in silico computational toxicology predictions (e.g., DEREK) to in vitro genotoxicity assays (e.g., Ames test). pda.orgintertek.com If concerns remain, in vivo toxicity studies in animal models may be necessary. pda.org

Metabolite Consideration: If an impurity is also found to be a significant metabolite in animal or human studies, it is generally considered qualified and requires no further safety studies. gally.chich.org

Literature and Historical Data: A thorough review of existing toxicological data for structurally similar compounds can provide valuable information to support the safety assessment.

The goal of these approaches is to establish a Permitted Daily Exposure (PDE) or an acceptable intake limit for the impurity, providing a scientific rationale for its control limit in the final product. ijdra.com

Global Regulatory Perspectives on Impurity Profiling and Control in Pharmaceutical Manufacturing

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely adopted the ICH guidelines. resolvemass.cabiomedres.us However, specific regional requirements and expectations exist.

United States FDA: The FDA mandates strict adherence to Good Manufacturing Practices (GMP) to control impurities. freyrsolutions.com For Abbreviated New Drug Applications (ANDAs), the impurity profile of a generic drug product is expected to be comparable to that of the reference listed drug.

European Medicines Agency (EMA): The EMA places significant emphasis on the European Pharmacopoeia (Ph. Eur.), which provides specific monographs for substances that include tests and limits for named and unnamed impurities. edqm.eueuropa.eu The Ph. Eur. works in concert with the ICH guidelines to form the regulatory basis for impurity control.

Other Regulatory Bodies: Agencies like Health Canada, Australia's Therapeutic Goods Administration (TGA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) also have impurity guidelines that are harmonized with ICH principles. ijdra.com

A key global expectation is that a manufacturer's control strategy for an impurity like this compound is not just based on meeting a specification, but is justified by a deep understanding of the manufacturing process and potential degradation pathways. registech.com This includes evaluating starting materials, intermediates, and the stability of the final product. registech.com

Scientific Principles of Data Management and Documentation for Impurity K Control in Regulatory Submissions

Robust data management and clear documentation are foundational to a successful regulatory submission. For an impurity like this compound, the entire lifecycle of identification, characterization, and control must be meticulously documented.

Key principles include:

The ALCOA Framework: Data must be Attributable, Legible, Contemporaneous, Original, and Accurate. freyrsolutions.com This ensures data integrity and traceability.

Centralized Data Systems: Modern approaches utilize specialized software to consolidate all development data, making it easier to access, visualize, and manage. acdlabs.comacdlabs.com This avoids the pitfalls of handling disparate files and spreadsheets, which is time-consuming and prone to error. acdlabs.com

Comprehensive Reporting: The regulatory submission dossier (e.g., in the Common Technical Document format) must include a detailed summary of all actual and potential impurities. ich.org This includes their origin, characterization data, justification for proposed limits, and a description of the analytical procedures used for their detection and quantification.

Risk Assessment Documentation: Any risk assessment, such as for elemental impurities (ICH Q3D) or mutagenic impurities (ICH M7), must be thoroughly documented and available for review by regulators. fda.gov

Ultimately, the documentation must tell a clear and scientifically sound story that demonstrates a comprehensive understanding and control over this compound, ensuring the quality and safety of the final pharmaceutical product. ijpsjournal.compharmtech.com

Q & A

Basic Research Questions

Q. How is Sofosbuvir impurity K identified and quantified in pharmaceutical formulations using HPLC?

  • Methodological Answer : Impurity K is identified via reverse-phase HPLC using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) at 1.0 mL/min flow rate. Detection is performed at 260 nm. Relative retention times (RRT) are critical: Sofosbuvir elutes at ~16 minutes, while impurity K (if analogous to other impurities like impurity C) may exhibit an RRT of ~1.41 under similar conditions . Quantification requires calibration curves with linear ranges (e.g., 10–30 µg/mL for impurities) and correlation coefficients (R² ≥ 0.999) .

Q. What are the key physicochemical properties of this compound relevant to its isolation?

  • Methodological Answer : Key properties include molecular formula (C₂₂H₂₉ClN₃O₉P), molecular weight (545.907 g/mol), and logP (1.45), which influence solubility and chromatographic behavior. Storage at 2–8°C is recommended to prevent degradation. Density (1.4 g/cm³) and refractive index (1.588) aid in solvent selection for crystallization .

Q. What analytical parameters ensure specificity in distinguishing impurity K from Sofosbuvir and other impurities?

  • Methodological Answer : Specificity is validated by spiking studies, where impurity K must resolve from Sofosbuvir and other impurities (e.g., impurity A: RRT 0.98, impurity B: RRT 1.05). System suitability criteria include theoretical plates (>2000) and tailing factor (<2). UV spectral purity analysis (200–400 nm) confirms absence of co-eluting peaks .

Advanced Research Questions

Q. How can discrepancies in retention times for this compound across HPLC methods be resolved?

  • Methodological Answer : Discrepancies arise from variations in mobile phase composition, column chemistry, or temperature. To resolve:

Standardize chromatographic conditions (e.g., pH, ion-pair reagents).

Use relative retention times (RRT) normalized to Sofosbuvir.

Cross-validate with LC-MS to confirm impurity identity via molecular mass (545.132996 g/mol) .

Q. What strategies validate the robustness of an HPLC method for impurity K under variable conditions?

  • Methodological Answer : Robustness is tested by altering flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase ratio (±5% organic). Acceptance criteria include %RSD < 2% for retention time and peak area. For example, a flow rate change from 0.9 to 1.2 mL/min should not degrade resolution between Sofosbuvir and impurity K .

Q. How do synthetic pathways contribute to the formation of this compound?

  • Methodological Answer : Impurity K is likely an isomer formed during the phosphorylation step of Sofosbuvir synthesis. Mechanistic studies (e.g., reaction monitoring via in-situ FTIR or NMR) can track intermediates. Kinetic modeling identifies conditions favoring impurity formation (e.g., excess reagent, prolonged reaction times) .

Q. What computational approaches complement experimental data in characterizing impurity K’s stability?

  • Methodological Answer : Density Functional Theory (DFT) predicts impurity K’s thermodynamic stability by calculating Gibbs free energy of formation. Molecular dynamics simulations model degradation pathways under stress conditions (e.g., heat, humidity). Experimental validation via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) confirms computational predictions .

Q. How can cross-laboratory reproducibility of impurity K quantification be ensured?

  • Methodological Answer : Implement harmonized protocols (e.g., ICH Q2(R1)) for method transfer. Key steps:

Collaborative testing with predefined acceptance criteria (e.g., ±5% accuracy deviation).

Use of certified reference materials (CRMs) for impurity K.

Inter-laboratory statistical analysis (e.g., Youden plot) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.